![molecular formula C12H26O2 B14316356 1-[2-(Pentyloxy)ethoxy]pentane CAS No. 106003-55-8](/img/structure/B14316356.png)
1-[2-(Pentyloxy)ethoxy]pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Pentyloxy)ethoxy]pentane is an organic compound with the molecular formula C12H26O2. It is a member of the ether family, characterized by the presence of an oxygen atom connected to two alkyl or aryl groups. This compound is known for its unique structure, which includes two pentyl groups connected by an ethoxy bridge.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-[2-(Pentyloxy)ethoxy]pentane can be synthesized through a Williamson ether synthesis reaction. This involves the reaction of an alkoxide ion with a primary alkyl halide. The general reaction scheme is as follows:
[ \text{R-O}^- + \text{R’-X} \rightarrow \text{R-O-R’} + \text{X}^- ]
In this case, the alkoxide ion is derived from pentanol, and the alkyl halide is 2-bromoethoxy pentane. The reaction is typically carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to generate the alkoxide ion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(Pentyloxy)ethoxy]pentane can undergo various chemical reactions, including:
Oxidation: The ether linkage can be oxidized to form peroxides or other oxidative products.
Reduction: Reduction reactions can break the ether bond, yielding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ether oxygen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl^-, Br^-) or alkoxides (RO^-) can be used in substitution reactions.
Major Products Formed
Oxidation: Peroxides or aldehydes.
Reduction: Alcohols.
Substitution: New ethers or other substituted products.
Wissenschaftliche Forschungsanwendungen
1-[2-(Pentyloxy)ethoxy]pentane has various applications in scientific research:
Chemistry: Used as a solvent or reagent in organic synthesis.
Biology: Potential use in studying membrane permeability due to its amphiphilic nature.
Medicine: Investigated for its potential as a drug delivery agent due to its ability to solubilize hydrophobic compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 1-[2-(Pentyloxy)ethoxy]pentane involves its interaction with molecular targets through its ether linkage. The compound can act as a solvent, facilitating the dissolution and transport of hydrophobic molecules. Its amphiphilic nature allows it to interact with both hydrophilic and hydrophobic environments, making it useful in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-ethoxy-pentane: Similar structure but with only one ether linkage.
2-ethoxy-3-methylpentane: Contains an additional methyl group, affecting its reactivity and physical properties.
Diethyl ether: A simpler ether with two ethyl groups.
Uniqueness
1-[2-(Pentyloxy)ethoxy]pentane is unique due to its dual ether linkages and longer alkyl chains, which provide distinct solubility and reactivity characteristics compared to simpler ethers. Its structure allows for versatile applications in various fields, making it a valuable compound in scientific research and industrial processes.
Eigenschaften
CAS-Nummer |
106003-55-8 |
|---|---|
Molekularformel |
C12H26O2 |
Molekulargewicht |
202.33 g/mol |
IUPAC-Name |
1-(2-pentoxyethoxy)pentane |
InChI |
InChI=1S/C12H26O2/c1-3-5-7-9-13-11-12-14-10-8-6-4-2/h3-12H2,1-2H3 |
InChI-Schlüssel |
LNVSOMKWPGPNOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOCCOCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


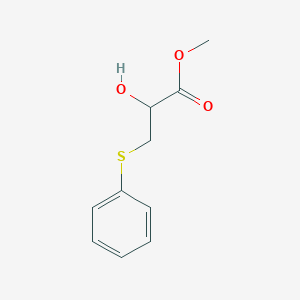

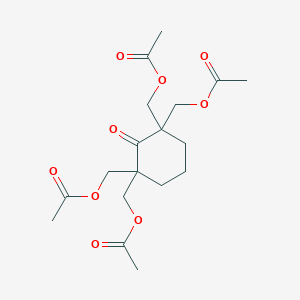
![1-(1-{2-[(Prop-2-yn-1-yl)oxy]phenyl}ethenyl)-1H-imidazole](/img/structure/B14316286.png)
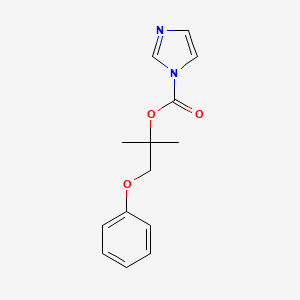
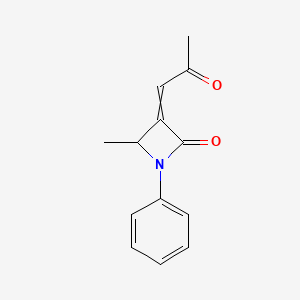
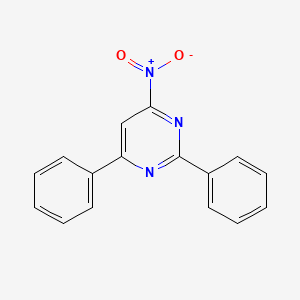
![Acetic acid;1,2,3,4-tetrahydrobenzo[a]anthracene-4,12-diol](/img/structure/B14316303.png)
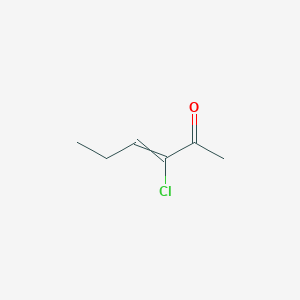
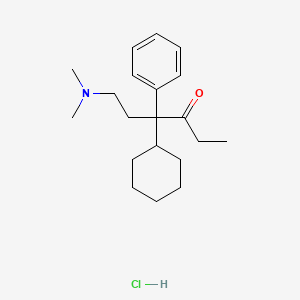
![N-(2-Aminoethyl)-2-[(triphenylmethyl)sulfanyl]acetamide](/img/structure/B14316327.png)

![1,2,4,5-Tetraazaspiro[5.6]dodecane-3-thione](/img/structure/B14316334.png)
![4-[(3-Hydroxypropyl)sulfanyl]benzene-1-sulfonamide](/img/structure/B14316364.png)
